molecular formula C20H19N3O3 B12399625 Erasin

Erasin

Cat. No.: B12399625
M. Wt: 349.4 g/mol
InChI Key: JHUVYXUBEMYTNO-SSDVNMTOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Erasin involves the modification of chromone-based inhibitors. The process typically includes the formation of acylhydrazones, which are then tailored to target specific protein-protein interaction domains . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would likely include the use of automated reactors and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

Erasin primarily undergoes substitution reactions due to its chromone-based structure. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce reduced chromone derivatives.

Scientific Research Applications

Erasin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Comparison with Similar Compounds

Erasin is unique in its selectivity for STAT3 over other STAT family members like STAT1 and STAT5 . Similar compounds include other chromone-based inhibitors and small-molecule inhibitors targeting STAT proteins. this compound’s ability to induce apoptosis in Erlotinib-resistant cells sets it apart from other inhibitors .

List of Similar Compounds

    Chromone-based inhibitors: These compounds share a similar core structure but may differ in their specific targets and efficacy.

    Small-molecule STAT inhibitors: These include compounds like Stattic and S3I-201, which also target STAT3 but may have different selectivity and potency profiles.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-[(E)-(6-tert-butyl-4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C20H19N3O3/c1-20(2,3)15-6-7-17-16(9-15)18(24)14(12-26-17)11-22-23-19(25)13-5-4-8-21-10-13/h4-12H,1-3H3,(H,23,25)/b22-11+

InChI Key

JHUVYXUBEMYTNO-SSDVNMTOSA-N

Isomeric SMILES

CC(C)(C)C1=CC2=C(C=C1)OC=C(C2=O)/C=N/NC(=O)C3=CN=CC=C3

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC=C(C2=O)C=NNC(=O)C3=CN=CC=C3

Origin of Product

United States

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